Structural Differentiation from Closest Analog Pulsatilloside D: C-3 Glycosylation Branching
Pulsatilloside E differs from its closest analog Pulsatilloside D specifically at the C-3 glycosylation site. Pulsatilloside E bears a branched sugar chain, 3-O-[β-D-glucopyranosyl(1→4)][α-L-rhamnopyranosyl(1→2)]-α-L-arabinopyranosyl, whereas Pulsatilloside D features a linear 3-O-β-D-glucopyranosyl(1→3)-α-L-arabinopyranosyl substitution [1]. Both compounds share the identical 23-hydroxybetulinic acid aglycone and the same 28-O-α-L-rhamnopyranosyl(1→4)-β-D-glucopyranosyl(1→6)-β-D-glucopyranosyl ester chain [2].
| Evidence Dimension | C-3 glycosylation architecture |
|---|---|
| Target Compound Data | Branched: [β-D-Glcp-(1→4)][α-L-Rhap-(1→2)]-α-L-Arap |
| Comparator Or Baseline | Pulsatilloside D: Linear β-D-Glcp-(1→3)-α-L-Arap |
| Quantified Difference | Presence of additional rhamnose branch and (1→4) versus (1→3) glucosyl linkage |
| Conditions | Spectroscopic analysis (1D/2D NMR) and chemical degradation methods; isolated from Pulsatilla chinensis roots |
Why This Matters
This defined structural distinction enables unambiguous compound identification by NMR or MS and underpins differential chromatographic behavior, ensuring procurement of the correct lupane saponin for structure-activity studies.
- [1] Ye W, Zhang Q, Hsiao WW, Zhao S, Che CT. New lupane glycosides from Pulsatilla chinensis. Planta Med. 2002;68(2):183-186. View Source
- [2] National Library of Medicine. Pulsatilloside E MeSH Supplementary Concept Data. 2002. View Source
